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Compound of Interest

Compound Name: 2-Ethoxypropene

Cat. No.: B049133

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
ethoxypropene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented
to support researchers, scientists, and drug development professionals in the identification and
characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-ethoxypropene.

Table 1: '"H NMR Spectroscopic Data

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
3.93 Singlet 1H - =CHa
3.82 Singlet 1H - =CHb
3.70 Quartet 2H 7.0 -OCHz2-
1.74 Singlet 3H - =C-CHs
1.28 Triplet 3H 7.0 -CH2-CHs
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- 13 1
Chemical Shift (8) ppm Assighment
159.9 =C<

82.8 =CH:

63.0 -OCHa-

19.8 =C-CHs

14.7 -CH2-CHs

Table 3: IR SpectroscopicData

Wavenumber (cm—?) Intensity Assignment

3120 Weak =C-H stretch

2980 Strong C-H stretch (alkane)
2930 Medium C-H stretch (alkane)
2880 Medium C-H stretch (alkane)
1645 Strong C=C stretch

1320 Strong C-O stretch

840 Strong =C-H bend (out-of-plane)

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Proposed Fragment

86 25 [M]* (Molecular lon)

57 100 [M - C2Hs]*

43 20 [C3H7]*

29 40 [C2Hs]*
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Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were acquired on a 90 MHz spectrometer. The sample of 2-
ethoxypropene was dissolved in deuterated chloroform (CDCIs) for 23C NMR and carbon
tetrachloride (CCla4) for tH NMR. A small amount of tetramethylsilane (TMS) was added as an
internal standard (& = 0.00 ppm). For the *H NMR spectrum, the data was acquired with a
sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5
seconds between pulses. For the 13C NMR spectrum, a proton-decoupled sequence was used
to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) Fourier Transform
Infrared (FTIR) spectrometer. A small drop of neat 2-ethoxypropene was placed directly onto
the ATR crystal. The spectrum was recorded in the mid-IR range (4000-400 cm~1) by co-adding
multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty
ATR crystal was recorded prior to the sample measurement and automatically subtracted from
the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. The sample was introduced into the gas chromatograph, where it was vaporized and
separated on a capillary column. The separated components were then introduced into the
mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass
analyzer scanned a mass range of m/z 10-200 to detect the molecular ion and fragment ions.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-ethoxypropene.
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Sample Preparation
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Structural Elucidation

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis of 2-Ethoxypropene.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxypropene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049133#spectroscopic-data-nmr-ir-mass-spec-of-2-
ethoxypropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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